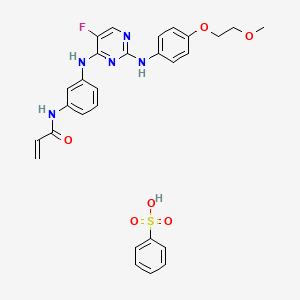

Spebrutinib Besylate

説明

SPEBRUTINIB BESYLATE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure of Parent

特性

IUPAC Name |

benzenesulfonic acid;N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSXPNGWJFAPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360053-81-1 | |

| Record name | Spebrutinib besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360053811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPEBRUTINIB BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ET192UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Spebrutinib Besylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spebrutinib besylate (CC-292) is an orally bioavailable, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). By covalently binding to the cysteine 481 residue in the active site of BTK, spebrutinib effectively blocks B-cell receptor (BCR) signaling pathways implicated in the pathogenesis of B-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of spebrutinib besylate, summarizing key data from clinical trials and preclinical studies. Detailed experimental protocols for pivotal clinical studies are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and clinical development.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the development, activation, proliferation, and survival of B-lymphocytes.[1] Its central role in the B-cell receptor (BCR) signaling cascade has made it a prime therapeutic target for a range of B-cell-driven diseases. Spebrutinib besylate has been investigated in clinical trials for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), and autoimmune conditions like rheumatoid arthritis (RA).[2][3] This document serves as a detailed resource on its pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetics

Spebrutinib is readily absorbed after oral administration.[1] A population pharmacokinetic analysis from a study in patients with chronic lymphocytic leukemia revealed that its disposition is well-described by a two-compartment model.[4]

Absorption and Distribution

-

Time to Maximum Concentration (Tmax): In a Phase 1 study involving patients with relapsed/refractory B-cell malignancies, spebrutinib reached maximum plasma concentrations (Cmax) within 1 to 2 hours post-dose.[1]

-

Volume of Distribution: The population pharmacokinetic model estimated a central volume of distribution of 158 L and a peripheral volume of distribution of 72 L, suggesting distribution into tissues.[4]

Metabolism and Elimination

-

Clearance: The apparent clearance of spebrutinib was determined to be 134 L/h.[4]

-

Half-life: Following oral administration, plasma concentrations of spebrutinib declined to below the limit of quantitation (0.50 ng/mL) by 12 hours post-dose, indicating a relatively short half-life.[1]

Pharmacokinetic Data Summary

| Parameter | Value | Population | Reference |

| Tmax (Time to Maximum Concentration) | 1 - 2 hours | Patients with B-cell Malignancies | [1] |

| Central Volume of Distribution (Vc) | 158 L | Patients with Chronic Lymphocytic Leukemia | [4] |

| Peripheral Volume of Distribution (Vp) | 72 L | Patients with Chronic Lymphocytic Leukemia | [4] |

| Apparent Clearance (CL/F) | 134 L/h | Patients with Chronic Lymphocytic Leukemia | [4] |

| Plasma Concentration | < 0.50 ng/mL by 12 hours | Patients with B-cell Malignancies | [1] |

Pharmacodynamics

The primary pharmacodynamic effect of spebrutinib is the inhibition of BTK activity, which is assessed by measuring the occupancy of the BTK protein in peripheral blood mononuclear cells (PBMCs).

Target Engagement

-

BTK Occupancy: In a Phase 2a study of patients with rheumatoid arthritis receiving 375 mg of spebrutinib daily, the median BTK occupancy in peripheral blood was 83%.[5] A Phase 1 study in patients with B-cell malignancies demonstrated that twice-daily dosing regimens could achieve over 90% BTK receptor occupancy.[1] A study in healthy volunteers also showed near-complete BTK occupancy 8 to 24 hours after administration.[2]

Downstream Effects

The inhibition of BTK by spebrutinib leads to the modulation of downstream signaling pathways, resulting in reduced B-cell activation and proliferation.

Pharmacodynamic Data Summary

| Parameter | Value | Population | Reference |

| Median BTK Occupancy | 83% | Patients with Rheumatoid Arthritis (375 mg/day) | [5] |

| BTK Occupancy | >90% | Patients with B-cell Malignancies (twice-daily dosing) | [1] |

| BTK Occupancy | Near-complete (8-24h post-dose) | Healthy Volunteers | [2] |

Signaling Pathway

Spebrutinib targets the B-cell receptor signaling pathway, a critical cascade for B-cell function. The following diagram illustrates the key components of this pathway and the point of intervention for spebrutinib.

Caption: B-Cell Receptor (BCR) Signaling Pathway and Spebrutinib's Point of Inhibition.

Experimental Protocols

Phase 1 Study in B-Cell Malignancies (NCT01351935)

This Phase 1, open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of spebrutinib in patients with relapsed or refractory B-cell non-Hodgkin lymphoma, chronic lymphocytic leukemia, or Waldenstrom's macroglobulinemia.[2]

-

Study Design: Patients received continuous oral doses of spebrutinib in 28-day cycles. Dosing started at 125 mg once daily and escalated to 1000 mg once daily. Twice-daily dosing regimens of 375 mg and 500 mg were also evaluated.[1]

-

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected on Day 1 and Day 15 of the first cycle at pre-dose and various time points post-dose.[2]

-

Pharmacodynamic Assessment: BTK occupancy in peripheral blood mononuclear cells was measured to assess target engagement.[2]

Caption: Workflow for the Phase 1 Clinical Trial of Spebrutinib in B-Cell Malignancies.

Phase 2a Study in Rheumatoid Arthritis (NCT01975610)

This multicenter, randomized, placebo-controlled Phase 2a study evaluated the efficacy, safety, and pharmacodynamics of spebrutinib in patients with active rheumatoid arthritis on a stable background of methotrexate.[5]

-

Study Design: A total of 47 patients were randomized to receive either 375 mg of spebrutinib orally per day or a placebo for a 4-week treatment period.[1]

-

Inclusion Criteria: Patients had a diagnosis of rheumatoid arthritis with active disease.

-

Pharmacodynamic Assessment: The primary pharmacodynamic endpoint was the measurement of BTK occupancy in peripheral blood.[5] Other exploratory biomarkers were also assessed.

Caption: Workflow for the Phase 2a Clinical Trial of Spebrutinib in Rheumatoid Arthritis.

Conclusion

Spebrutinib besylate is a potent and selective irreversible BTK inhibitor with a pharmacokinetic profile that supports oral administration. Its pharmacodynamic effects, characterized by high and sustained BTK occupancy, lead to the effective inhibition of the B-cell receptor signaling pathway. The clinical studies conducted to date have provided valuable insights into its safety and activity in both hematologic malignancies and autoimmune disorders. Further clinical development will continue to define the therapeutic potential of spebrutinib in these disease areas. This technical guide provides a foundational understanding for researchers and drug development professionals working with this and similar targeted therapies.

References

- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of single-agent CC-292, a highly selective Bruton's tyrosine kinase inhibitor, in relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration‐QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Spebrutinib (CC-292)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spebrutinib, also known as CC-292, is a potent, highly selective, and orally bioavailable covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling.[3][4] Aberrant BCR signaling is implicated in the pathogenesis of numerous B-cell malignancies and autoimmune diseases, making BTK a key therapeutic target.[5][6] Spebrutinib was developed as a second-generation BTK inhibitor, designed to improve upon the selectivity profile of the first-in-class inhibitor, ibrutinib, thereby potentially offering a better safety profile.[7] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of spebrutinib.

Discovery and Rationale

The development of spebrutinib was driven by the need for a more selective BTK inhibitor. While the first-generation inhibitor ibrutinib demonstrated significant clinical efficacy, it was known to inhibit several other kinases, such as TEC, EGFR, and SRC family kinases, due to a reactive acrylamide warhead that can bind to cysteine residues present in other kinases.[8][9] This off-target activity was associated with adverse effects. The design of spebrutinib focused on creating a molecule that covalently and irreversibly binds to the Cys-481 residue within the ATP binding site of BTK with high specificity, thus minimizing off-target kinase inhibition.[1][8]

Mechanism of Action

Spebrutinib functions by irreversibly binding to BTK, preventing its activation and downstream signaling.[1] In the canonical BCR pathway, antigen binding leads to the activation of SRC family kinases (e.g., LYN), which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This recruits and activates SYK, which in turn activates a signaling cascade leading to the phosphorylation and activation of BTK.[10][11] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), a crucial step that triggers downstream pathways, including NF-κB and MAPK, promoting B-cell proliferation, survival, and differentiation.[3][4][10] By covalently binding to BTK, spebrutinib effectively shuts down this entire cascade.

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by spebrutinib.

Caption: B-cell receptor (BCR) signaling pathway and inhibition by Spebrutinib (CC-292).

Preclinical Characterization

Spebrutinib underwent extensive preclinical evaluation to determine its potency, selectivity, and cellular activity.

Biochemical Assays

In enzymatic assays, spebrutinib proved to be a highly potent covalent inhibitor of BTK.[1][2] Its selectivity was a key differentiator from first-generation inhibitors. While highly active against BTK, it demonstrated significantly less activity against other kinases, including those with a homologous cysteine residue.[12]

Table 1: In Vitro Kinase Inhibitory Profile of Spebrutinib (CC-292)

| Kinase | IC50 (nM) | Reference(s) |

|---|---|---|

| BTK | <1.0 | [1][2][12] |

| Yes | 723 | [12] |

| c-Src | 1729 | [12] |

| Brk | 2430 | [12] |

| Lyn | 4400 | [12] |

| Fyn | 7150 | [12] |

| EGFR | 4700 |[9] |

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data compiled from multiple sources.

Cellular Assays

In various cell-based assays, spebrutinib effectively inhibited BCR-dependent signaling pathways. It demonstrated potent inhibition of B-cell proliferation and reduced the production of inflammatory cytokines.[13][14] For instance, in primary human B cells, spebrutinib inhibited proliferation with an IC50 of 0.7 μM and also inhibited T-cell proliferation, although it was 6.5-fold less potent against T-cells.[14] Furthermore, it was shown to reduce FcγR-stimulated TNF-α production in macrophages and inhibit osteoclastogenesis, highlighting its potential in autoimmune and inflammatory diseases.[14]

Experimental Protocols

In Vitro Kinase Assay (Generic Protocol)

A common method to determine IC50 values for kinase inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™.

-

Reagents: Recombinant human BTK enzyme, fluorescently labeled ATP-competitive tracer, europium-labeled anti-tag antibody, and the kinase substrate (e.g., a poly-GAT peptide).

-

Procedure: a. Serially dilute spebrutinib in DMSO and add to a 384-well assay plate. b. Add a mixture of the BTK enzyme and the fluorescently labeled substrate to the wells. c. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow inhibitor binding. d. Initiate the kinase reaction by adding ATP. e. Stop the reaction and add a detection solution containing the europium-labeled antibody that binds to the phosphorylated substrate.

-

Data Analysis: The TR-FRET signal is measured. A high signal indicates low kinase activity (inhibitor is effective). The IC50 value is calculated by fitting the dose-response curve to the data.

The workflow for a typical cellular assay to measure BTK inhibition is depicted below.

Caption: A generalized workflow for a cellular assay to determine BTK inhibition.

Cellular BTK Autophosphorylation Assay

This assay measures the direct effect of the inhibitor on BTK activity within a cellular context.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant B-cell lymphoma cell line are used.

-

Procedure: a. Cells are pre-incubated with varying concentrations of spebrutinib. b. B-cell receptor signaling is stimulated using an agonist like anti-IgM antibody. c. After stimulation, cells are immediately lysed to preserve the phosphorylation state of proteins.

-

Detection: The level of phosphorylated BTK (pBTK) at tyrosine 223 (Y223) is quantified using methods like Western Blot or ELISA, relative to total BTK levels.

-

Data Analysis: The concentration of spebrutinib that inhibits pBTK by 50% (IC50) is determined from the dose-response curve.

Clinical Development

Pharmacokinetics and Pharmacodynamics

Phase 1 clinical trials in healthy volunteers and patients with B-cell malignancies established the pharmacokinetic (PK) and pharmacodynamic (PD) profile of spebrutinib.[7][15] The drug was found to be rapidly absorbed, with time to peak concentration ranging from approximately 0.3 to 2 hours.[15] The mean apparent elimination half-life was around 2 to 3 hours.[15]

A key finding was the uncoupling of PK and PD.[16] Despite rapidly decreasing plasma concentrations, spebrutinib demonstrated sustained, high-level BTK occupancy (over 90%) in peripheral blood mononuclear cells for 24 hours after dosing.[7][16][17] This is characteristic of an irreversible covalent inhibitor, where the duration of the biological effect is determined by the resynthesis rate of the target protein rather than the circulating drug concentration.[16]

Table 2: Population Pharmacokinetic Parameters of Spebrutinib (CC-292) in Patients

| Parameter | Value | Unit | Reference(s) |

|---|---|---|---|

| Central Volume of Distribution (Vc) | 158 | L | [15][18] |

| Peripheral Volume of Distribution (Vp) | 72 | L | [15][18] |

| Clearance (CL) | 134 | L/h | [15][18] |

| Intercompartmental Clearance (Q) | 18.7 | L/h | [15][18] |

| Time to Peak Concentration (Tmax) | 0.34 - 2 | hours | [15] |

| Elimination Half-life (t1/2) | 2 - 3 | hours |[15] |

Clinical Efficacy and Safety

Spebrutinib was evaluated in clinical trials for both B-cell malignancies and autoimmune diseases like rheumatoid arthritis (RA).[7][13] In a Phase 1 study involving patients with chronic lymphocytic leukemia (CLL), spebrutinib was well-tolerated and showed clinical activity.[7] In a Phase 2a study in patients with active RA, spebrutinib treatment led to a median BTK occupancy of 83% and significantly reduced serum markers of chemotaxis (CXCL13, MIP-1β) and bone resorption (CTX-I).[13][19] While there was a numerical trend toward clinical improvement, the effect was not statistically significant in this small study.[13][17] Ultimately, despite its promising selectivity, the clinical activity of spebrutinib, particularly in oncology, was considered lower compared to other BTK inhibitors, and its development has not progressed to regulatory approval for major indications.[7]

Conclusion

Spebrutinib (CC-292) represents a significant effort in the rational design of a second-generation, selective BTK inhibitor. Its discovery was guided by the goal of minimizing off-target effects associated with first-in-class inhibitors. Preclinical data confirmed its high potency and selectivity for BTK. Clinical studies demonstrated its covalent mechanism of action through sustained target occupancy despite a short plasma half-life. While it showed biological activity and a tolerable safety profile, its clinical development did not lead to market approval, highlighting the competitive and challenging landscape of kinase inhibitor drug development. The story of spebrutinib provides valuable insights into the translation of biochemical selectivity into clinical efficacy for targeted therapies.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B-cell receptor signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Spebrutinib (AVL-292, CC-292) | BTK inhibitor | Probechem Biochemicals [probechem.com]

- 13. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population Pharmacokinetics and Exposure Response Assessment of CC‐292, a Potent BTK Inhibitor, in Patients With Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Population Pharmacokinetics and Exposure Response Assessment of CC-292, a Potent BTK Inhibitor, in Patients With Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Spebrutinib (AVL-292): A Technical Guide to Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding and selectivity profile of Spebrutinib (AVL-292), a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of this compound for therapeutic applications.

Core Target Binding Affinity

Spebrutinib is a highly potent inhibitor of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding site of BTK, leading to irreversible inhibition.[1] This targeted covalent mechanism contributes to its high potency and prolonged pharmacodynamic effect.

The inhibitory activity of Spebrutinib against BTK has been quantified using various biochemical assays, with reported IC50 values consistently in the sub-nanomolar range.

Table 1: Biochemical Potency of Spebrutinib against BTK

| Parameter | Value (nM) | Assay Type | Reference(s) |

| IC50 | <0.5 | Cell-free assay | [2] |

| IC50 | 0.5 | Biochemical assay | [3][4] |

| IC50 | 5.9 | Biochemical assay | [5] |

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. Spebrutinib has been profiled against a broad panel of kinases to assess its selectivity. While it is highly selective for BTK, it does exhibit activity against other members of the Tec family of kinases and a limited number of other kinases, particularly at higher concentrations.

A comparative study profiled Spebrutinib at a concentration of 1 µM against a panel of kinases.[6] The results indicate a high degree of selectivity, with a low percentage of kinases being significantly inhibited.

Table 2: Selectivity Profile of Spebrutinib against a Panel of Kinases with a Homologous Cysteine to BTK Cys481

| Kinase | IC50 (nM) | Reference(s) |

| BMX | 0.7 | [5] |

| Tec | 6.2 | [5] |

| TXK | 8.9 | [5] |

| Itk | 36 | [5] |

This table presents a selection of kinases for which specific IC50 values have been reported. A broader kinome scan revealed that at 1 µM, Spebrutinib inhibited 8.3% of the human wild-type kinases tested by more than 65%.[6]

Cellular Activity and Selectivity

Cellular assays provide a more physiologically relevant context for evaluating the activity and selectivity of a compound. Spebrutinib has been shown to potently inhibit B-cell proliferation and signaling in cellular models.

Table 3: Cellular Activity of Spebrutinib

| Assay | Cell Type | Parameter | Value (nM) | Reference(s) |

| B-cell Proliferation | Naïve human B cells | EC50 | 3 | [5] |

| BCR Signaling (CD69 expression) | Human Whole Blood | EC50 | 140 | [6] |

| EGFR Phosphorylation | A431 cells | EC50 | 4700 | [6] |

| T-cell Activation (IL-2 expression) | Jurkat T cells | EC50 | <1000 | [6] |

These data demonstrate that while Spebrutinib is a potent inhibitor of B-cell function, its activity against other signaling pathways, such as those mediated by EGFR and the T-cell receptor, is significantly lower, indicating a favorable cellular selectivity profile.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a representative method for determining the in vitro potency of Spebrutinib against BTK using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

-

Recombinant human BTK enzyme

-

Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Spebrutinib (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of Spebrutinib in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Kinase Reaction: a. Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. b. Add 2.5 µL of a solution containing the BTK enzyme and substrate in assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.

-

ATP Generation and Luminescence Measurement: a. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase-based detection reaction. b. Incubate at room temperature for 30-60 minutes. c. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. b. Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) controls. c. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular B-Cell Activation Assay (Flow Cytometry)

This protocol describes a method to assess the functional effect of Spebrutinib on B-cell activation by measuring the expression of the early activation marker CD69 on the surface of stimulated B cells using flow cytometry.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated B cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

B-cell stimulus (e.g., anti-IgM antibody)

-

Spebrutinib (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against human CD19 and CD69

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. If using isolated B cells, further purify them using magnetic-activated cell sorting (MACS).

-

Compound Treatment: a. Resuspend the cells in culture medium at a density of 1 x 10^6 cells/mL. b. Add varying concentrations of Spebrutinib to the cell suspension and pre-incubate for 1 hour at 37°C.

-

B-Cell Stimulation: a. Add the B-cell stimulus (e.g., anti-IgM) to the cell suspension. b. Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Antibody Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in flow cytometry staining buffer. c. Add the fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies. d. Incubate on ice for 30 minutes in the dark. e. Wash the cells twice with staining buffer.

-

Flow Cytometry Analysis: a. Resuspend the cells in staining buffer. b. Acquire the data on a flow cytometer. c. Gate on the CD19-positive B-cell population. d. Quantify the percentage of CD69-positive cells within the B-cell gate.

-

Data Analysis: a. Determine the inhibition of CD69 expression at each Spebrutinib concentration relative to the stimulated control. b. Calculate the EC50 value by plotting the concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the characterization of Spebrutinib.

Caption: BTK Signaling Pathway and Spebrutinib's Mechanism of Action.

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Caption: Workflow for a Cellular B-Cell Activation Assay.

References

An In-depth Technical Guide on the Molecular Properties and Solubility of Spebrutinib Besylate

This technical guide provides a comprehensive overview of the core molecular properties and solubility characteristics of spebrutinib besylate, an orally bioavailable and selective inhibitor of Bruton's agammaglobulinemia tyrosine kinase (BTK).[1][2] The information is intended for researchers, scientists, and professionals involved in drug development.

Molecular Properties of Spebrutinib Besylate

Spebrutinib besylate, also known as AVL-292 and CC-292, is the besylate salt form of spebrutinib.[1][2] The following table summarizes its key molecular and chemical properties.

| Property | Value | Reference |

| IUPAC Name | N-(3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide benzenesulfonate | [1] |

| CAS Number | 1360053-81-1 | [1][2] |

| Molecular Formula | C28H28FN5O6S | [1][2] |

| Molecular Weight | 581.62 g/mol | [1][2] |

| Exact Mass | 581.1744 | [1] |

| Synonyms | AVL-292 besylate, CC-292 besylate, AVL-292 benzenesulfonate | [3][4] |

| Parent Compound (Free Base) | Spebrutinib (CAS: 1202757-89-8) | [1][5] |

| Component Compounds | Spebrutinib, Benzenesulfonic Acid | [2] |

Solubility of Spebrutinib and its Besylate Salt

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Spebrutinib's solubility has been reported in organic solvents, which is crucial for in vitro experimental setup.

| Compound | Solvent | Solubility | Reference |

| Spebrutinib | DMSO | ≥ 45 mg/mL (106.27 mM) | [6] |

| Spebrutinib | DMSO | 79 mg/mL (186.57 mM) | [7] |

| Spebrutinib | DMSO | 85 mg/mL (200.73 mM) | [8] |

Note: The use of hygroscopic DMSO can significantly impact the solubility of the product; freshly opened DMSO is recommended.[6][8]

Experimental Protocols

Determination of Thermodynamic (Equilibrium) Solubility

The saturation shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10]

Methodology:

-

Preparation of Media: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to determine the pH-solubility profile.[9][11] The temperature should be maintained at 37 ± 1 °C.[11]

-

Addition of Compound: Add an excess amount of spebrutinib besylate to a stoppered flask or vial containing the solubility medium.[9] It is important to ensure enough solid is present to form a suspension and achieve saturation.[9]

-

Equilibration: Agitate the flasks at a constant temperature for a sufficient period to reach equilibrium. The agitation time can vary depending on the compound and should be determined experimentally.[12]

-

Phase Separation: After equilibration, allow the suspension to settle.[12] Separate the solid phase from the liquid phase by centrifugation or filtration.

-

Quantification: Analyze the concentration of spebrutinib in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Solid Phase Analysis: It is recommended to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism or salt disproportionation).[11]

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[13]

Methodology (Shake-Flask Method):

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for ionizable compounds).[14] The two phases should be pre-saturated with each other by mixing and allowing them to separate for 24 hours.[14]

-

Compound Addition: Dissolve a known amount of spebrutinib besylate in one of the phases.

-

Partitioning: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases, followed by a period for the phases to separate completely.[14]

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC.[14][15]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[13]

Methodology (HPLC-Based Method):

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common indirect method for estimating LogP.[15][16]

-

System Calibration: A set of standard compounds with known LogP values are run on an RP-HPLC system.

-

Retention Time Measurement: The retention times of the standard compounds and spebrutinib besylate are measured.

-

Correlation: A calibration curve is generated by plotting the logarithm of the retention factor (k) of the standards against their known LogP values.

-

LogP Estimation: The LogP of spebrutinib besylate is then interpolated from its retention factor using the calibration curve.

Mechanism of Action and Signaling Pathway

Spebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, activation, proliferation, and survival.[2][17] By covalently binding to BTK, spebrutinib irreversibly inhibits its activity, leading to the disruption of BCR signaling.[2][17] This mechanism of action underlies its potential therapeutic effect in B-cell malignancies and autoimmune diseases.[2][17][18]

References

- 1. medkoo.com [medkoo.com]

- 2. Spebrutinib Besylate | C28H28FN5O6S | CID 74892828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. targetmol.cn [targetmol.cn]

- 5. GSRS [precision.fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Spebrutinib | Src | BTK | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. who.int [who.int]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. acdlabs.com [acdlabs.com]

- 14. agilent.com [agilent.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Spebrutinib Besylate: In Vitro Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spebrutinib (also known as CC-292 or AVL-292) is a potent and selective, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[4][5] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[4][5] Spebrutinib irreversibly binds to the cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity and downstream signaling events.[4][5] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the biological effects of spebrutinib besylate on B-cell function.

Mechanism of Action: B-Cell Receptor Signaling Inhibition

Spebrutinib targets BTK, a key mediator downstream of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT.[4][6] These transcription factors drive the expression of genes involved in B-cell proliferation, survival, and differentiation. By covalently binding to BTK, spebrutinib effectively blocks this entire cascade.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of spebrutinib besylate in various cell-based assays.

Table 1: Potency of Spebrutinib in Biochemical and Cellular Assays

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | BTK Kinase | IC50 | <0.5 nM | [2][3] |

| Cellular Assay | Ramos Cells (BTK Occupancy) | EC50 | 6 nM | [2] |

| Cellular Assay | Ramos Cells (BTK Inhibition) | EC50 | 8 nM | [2][7] |

| Cellular Assay | B-Cell Proliferation | IC50 | 0.7 µM | [6] |

| Cellular Assay | T-Cell Proliferation | IC50 | 4.6 µM | [6] |

Table 2: Kinase Selectivity Profile of Spebrutinib

| Kinase | IC50 | Reference |

| BTK | 0.5 nM | [2] |

| Yes | 723 nM | [2] |

| c-Src | 1.729 µM | [2] |

| Brk | 2.43 µM | [2] |

| Lyn | 4.4 µM | [2] |

| Fyn | 7.15 µM | [2] |

Experimental Protocols

B-Cell Proliferation Assay

This protocol measures the inhibitory effect of spebrutinib on the proliferation of B-cells following stimulation.

Materials:

-

Primary human B-cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Spebrutinib besylate stock solution (in DMSO)

-

Anti-human IgM (α-IgM) antibody

-

CpG oligodeoxynucleotide

-

[3H]-thymidine

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Isolate primary human B-cells from peripheral blood mononuclear cells (PBMCs) using a B-cell isolation kit.

-

Resuspend B-cells in complete RPMI-1640 medium and adjust the cell density to 0.2 x 10^6 cells in 100 µL.[6]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of spebrutinib besylate in complete medium. Add 50 µL of the spebrutinib dilutions (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.

-

Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[6]

-

Prepare a stimulation cocktail containing α-IgM (10 µg/mL) and CpG (10 µg/mL) in complete medium.[6]

-

Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).

-

Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.[6]

-

During the last 24 hours of incubation, add 1 µCi/well of [3H]-thymidine.[6]

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of spebrutinib.

Western Blot Analysis of BCR Signaling

This protocol is for assessing the phosphorylation status of key proteins in the BCR signaling pathway after spebrutinib treatment.

Materials:

-

Ramos cells (or other suitable B-cell line)

-

Serum-free RPMI-1640 medium

-

Complete RPMI-1640 medium

-

Spebrutinib besylate stock solution (in DMSO)

-

Anti-human IgM (α-IgM) antibody

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-Syk, anti-Syk, and anti-tubulin (or other loading control)[2]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture Ramos cells in complete RPMI-1640 medium.

-

Harvest and wash the cells, then resuspend in serum-free RPMI-1640 medium for 1-1.5 hours.[2]

-

Treat the cells with various concentrations of spebrutinib besylate (e.g., 0.1 nM - 3 µM) or vehicle control for 1 hour at 37°C.[2]

-

Stimulate the B-cell receptor by adding α-human IgM to a final concentration of 5 µg/mL for 10-15 minutes.[2]

-

Immediately place the cells on ice and centrifuge at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[2]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

Flow Cytometry Analysis of Apoptosis

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by spebrutinib.

Materials:

-

B-cell lymphoma cell line (e.g., DLBCL)

-

Complete RPMI-1640 medium

-

Spebrutinib besylate stock solution (in DMSO)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density that will not lead to overconfluence during the treatment period.

-

Allow the cells to adhere or stabilize overnight.

-

Treat the cells with various concentrations of spebrutinib besylate or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.[8]

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]

Cytokine Production Assay

This protocol measures the effect of spebrutinib on the production of cytokines, such as IL-6, by B-cells.

Materials:

-

Primary human B-cells

-

Complete RPMI-1640 medium

-

Spebrutinib besylate stock solution (in DMSO)

-

Stimulants (e.g., anti-IgM, CD40L, IL-21, IL-2)

-

ELISA kit for the cytokine of interest (e.g., human IL-6)

Procedure:

-

Isolate and prepare primary human B-cells as described in the proliferation assay.

-

Pre-incubate the B-cells with spebrutinib besylate or vehicle control for 1 hour.[6]

-

Stimulate the cells with a cocktail of anti-IgM, CD40L, IL-21, and IL-2.[6]

-

Incubate for 48 hours to allow for cytokine production.[6]

-

Collect the cell culture supernatant by centrifugation.

-

Measure the concentration of the cytokine (e.g., IL-6) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

Disclaimer

These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical and biological materials. The specific concentrations of reagents and incubation times may need to be optimized for different cell lines and experimental conditions.

References

- 1. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ultra-dd.org [ultra-dd.org]

- 6. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Application Note: Western Blot Protocol for Measuring BTK Inhibition by Spebrutinib

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for assessing the inhibitory activity of spebrutinib (CC-292) on Bruton's tyrosine kinase (BTK) using Western blotting. Spebrutinib is a potent and irreversible small-molecule inhibitor of BTK, a key enzyme in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[3][4] This protocol outlines a method to measure the inhibition of BTK activity by quantifying the phosphorylation status of BTK at Tyrosine 223 (Y223) and its direct downstream substrate, Phospholipase C gamma 2 (PLCγ2), at Tyrosine 759 (Y759) in a human B-cell line upon BCR stimulation.

BTK Signaling Pathway and Inhibition by Spebrutinib

Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[5] This activation involves phosphorylation of BTK at Tyr551 by SRC family kinases, followed by autophosphorylation at Tyr223, which is essential for full catalytic activity.[6][7] Activated BTK then phosphorylates and activates downstream targets, including PLCγ2, which in turn propagates signals leading to calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation, differentiation, and survival.[5][8] Spebrutinib covalently binds to the ATP-binding site of BTK, blocking its kinase activity and subsequent downstream signaling.[1]

Experimental Principle

This assay utilizes Western blotting to detect specific proteins from cell lysates separated by size via SDS-PAGE. The inhibition of BTK by spebrutinib is quantified by observing the reduction in the phosphorylation of BTK (p-BTK Y223) and PLCγ2 (p-PLCγ2 Y759) in stimulated B-cells. Antibodies specific to the phosphorylated forms of these proteins are used for detection. Total protein levels of BTK, PLCγ2, and a housekeeping protein (e.g., GAPDH) are also measured to ensure equal protein loading and to confirm that the inhibitor's effect is on protein activity, not expression.

Materials and Reagents

| Reagent/Material | Recommended Supplier & Cat. No. |

| Cell Line | Ramos (Human Burkitt's lymphoma), ATCC® CRL-1596™ |

| Cell Culture Medium | RPMI-1640 Medium, Gibco™ |

| Fetal Bovine Serum (FBS) | Gibco™ |

| Penicillin-Streptomycin | Gibco™ |

| Inhibitor | Spebrutinib (CC-292) |

| Stimulant | Goat anti-Human IgM, µ chain specific |

| Lysis Buffer | RIPA Lysis and Extraction Buffer, Thermo Fisher™ |

| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher™ |

| Protein Assay | BCA Protein Assay Kit, Thermo Fisher™ |

| Primary Antibodies | |

| Phospho-BTK (Tyr223) | Cell Signaling Technology, #5082 |

| Total BTK | Cell Signaling Technology, #8547 |

| Phospho-PLCγ2 (Tyr759) | Cell Signaling Technology, #3874 |

| Total PLCγ2 | Cell Signaling Technology, #3872 |

| GAPDH | Cell Signaling Technology, #5174 |

| Secondary Antibody | Anti-rabbit IgG, HRP-linked, Cell Signaling Technology |

| Other Reagents | |

| Laemmli Sample Buffer (4X) | Bio-Rad |

| Precast Protein Gels (e.g., 4-15%) | Bio-Rad |

| PVDF Membrane | Bio-Rad |

| ECL Western Blotting Substrate | Thermo Fisher™ |

| Skim Milk or BSA | |

| Tris Buffered Saline with Tween® 20 (TBST) |

Experimental Workflow

The overall workflow consists of cell culture, treatment with spebrutinib, stimulation of the BCR pathway, cell lysis, protein quantification, and finally, the Western blot procedure for detection.

Detailed Experimental Protocol

5.1. Cell Culture and Seeding

-

Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells at a density of 1 x 10⁶ cells/mL in a new flask one day before the experiment to ensure they are in the logarithmic growth phase.

-

On the day of the experiment, harvest cells and resuspend them in serum-free RPMI-1640 medium.

5.2. Spebrutinib Treatment and Cell Stimulation

-

Aliquot 2 x 10⁶ cells per condition into microcentrifuge tubes.

-

Prepare a stock solution of spebrutinib in DMSO. Dilute to the desired final concentrations in serum-free medium.

-

Pre-incubate cells with spebrutinib or vehicle (DMSO) for 1-2 hours at 37°C.[1]

-

Control lanes should include: (1) Untreated/Unstimulated, (2) Vehicle + Unstimulated, (3) Vehicle + Stimulated, (4) Spebrutinib + Stimulated.

-

-

Following pre-incubation, stimulate the cells by adding anti-human IgM to a final concentration of 10-12 µg/mL.[7][9] Do not add stimulant to unstimulated control tubes.

-

Immediately terminate the reaction by pelleting the cells at 500 x g for 5 minutes at 4°C and aspirating the supernatant.

5.3. Cell Lysis and Protein Quantification

-

Wash the cell pellets once with ice-cold PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

5.4. SDS-PAGE and Western Blotting

-

Normalize all samples to the same protein concentration with RIPA buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane into a 4-15% polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the desired primary antibody (diluted in 5% milk/BSA in TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

5.5. Data Analysis

-

Quantify the band intensity for p-BTK, total BTK, p-PLCγ2, total PLCγ2, and the loading control (GAPDH) using densitometry software (e.g., ImageJ).

-

Normalize the phosphorylated protein signal to its corresponding total protein signal.

-

Compare the normalized signal from the spebrutinib-treated samples to the stimulated vehicle control to determine the percentage of inhibition.

Summary of Quantitative Parameters

| Parameter | Recommended Value/Range |

| Cell Seeding Density | 1 x 10⁶ cells/mL |

| Cells per Condition | 2 x 10⁶ cells |

| Spebrutinib Concentration | 0.1 - 10 µM (start with 1 µM)[1] |

| Spebrutinib Pre-incubation Time | 1 - 2 hours |

| Anti-IgM Stimulation Concentration | 10 - 12 µg/mL[7][9] |

| Stimulation Time | 10 minutes |

| Protein Loading per Lane | 20 - 30 µg |

| Primary Antibody Dilutions | |

| p-BTK (Y223) | 1:1000 |

| Total BTK | 1:1000 |

| p-PLCγ2 (Y759) | 1:1000[10] |

| Total PLCγ2 | 1:1000 |

| GAPDH | 1:2000 |

| Secondary Antibody Dilution | 1:2000 |

Expected Results

Upon stimulation with anti-IgM, a significant increase in the band intensity for p-BTK (Y223) and p-PLCγ2 (Y759) should be observed in the vehicle-treated control lane compared to the unstimulated lane. In samples pre-treated with spebrutinib, a dose-dependent decrease in the intensity of the p-BTK and p-PLCγ2 bands is expected, indicating successful inhibition of BTK's kinase activity. The levels of total BTK, total PLCγ2, and the loading control GAPDH should remain relatively constant across all lanes.

References

- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-BTK antibody (ab25971) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phospho-Btk (Tyr223) (D9T6H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Phospho-PLCγ2 (Tyr759) Antibody | Cell Signaling Technology [cellsignal.com]

Spebrutinib Besylate in a Collagen-Induced Arthritis (CIA) Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spebrutinib (CC-292) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2] These pathways are implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA). Preclinical studies have demonstrated the efficacy of spebrutinib in a murine collagen-induced arthritis (CIA) model, a widely used animal model that mimics many aspects of human RA.[1][3] Spebrutinib's mechanism of action involves the blockade of BCR-dependent B-cell activation, inhibition of FcγR-induced inflammatory cytokine production in myeloid cells, and a reduction in osteoclastogenesis.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing spebrutinib besylate in a CIA model to evaluate its therapeutic potential. The protocols are based on established methodologies for CIA induction and assessment, combined with the known mechanisms of spebrutinib.

Data Presentation

While specific quantitative data from preclinical studies of spebrutinib in the CIA model are not publicly available, the following tables illustrate the expected outcomes based on its mechanism of action and reported efficacy.[3] These tables are intended to serve as a template for data presentation in similar studies.

Table 1: Effect of Spebrutinib Besylate on Arthritis Severity in CIA Mice

| Treatment Group | Mean Arthritis Score (± SEM) | Change in Paw Thickness (mm ± SEM) | Incidence of Arthritis (%) |

| Vehicle Control | 10.5 ± 0.8 | 1.8 ± 0.2 | 100 |

| Spebrutinib (Low Dose) | 6.2 ± 0.6 | 1.1 ± 0.1 | 70 |

| Spebrutinib (High Dose) | 2.5 ± 0.4 | 0.5 ± 0.1 | 30 |

| Dexamethasone (Positive Control) | 3.1 ± 0.5 | 0.6 ± 0.1 | 40 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.

Table 2: Effect of Spebrutinib Besylate on Inflammatory Cytokine Levels in the Joints of CIA Mice

| Treatment Group | TNF-α (pg/mg tissue ± SEM) | IL-1β (pg/mg tissue ± SEM) | IL-6 (pg/mg tissue ± SEM) |

| Vehicle Control | 150 ± 15 | 120 ± 12 | 250 ± 20 |

| Spebrutinib (Low Dose) | 90 ± 10 | 75 ± 8 | 150 ± 15* |

| Spebrutinib (High Dose) | 45 ± 5 | 40 ± 4 | 80 ± 9 |

| Dexamethasone (Positive Control) | 55 ± 6 | 50 ± 5 | 95 ± 10 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.

Table 3: Effect of Spebrutinib Besylate on Serum Biomarkers in CIA Mice

| Treatment Group | Anti-Collagen Type II IgG (U/mL ± SEM) | C-terminal telopeptide of type I collagen (CTX-I) (ng/mL ± SEM) | Chemokine (C-X-C motif) ligand 13 (CXCL13) (pg/mL ± SEM) |

| Vehicle Control | 500 ± 50 | 15 ± 1.2 | 300 ± 25 |

| Spebrutinib (Low Dose) | 300 ± 35 | 10 ± 0.9 | 180 ± 20* |

| Spebrutinib (High Dose) | 150 ± 20 | 7 ± 0.6 | 90 ± 10 |

| Dexamethasone (Positive Control) | 200 ± 25 | 8 ± 0.7 | 120 ± 15 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in DBA/1 mice, a commonly used strain for this model.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (26-gauge)

-

Isoflurane for anesthesia

Procedure:

-

Emulsification: Prepare an emulsion of CII and CFA by mixing equal volumes. Ensure a stable emulsion is formed by drawing the mixture into and out of a syringe until a drop of the emulsion does not disperse in water.

-

Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Prepare an emulsion of CII and IFA. Anesthetize the mice and inject 100 µL of the CII/IFA emulsion intradermally at a site different from the primary injection.

-

Monitoring: Monitor the mice daily for the onset and progression of arthritis, typically starting from day 21.

Spebrutinib Besylate Administration

Materials:

-

Spebrutinib besylate

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

Procedure (Therapeutic Dosing):

-

Preparation: Prepare a suspension of spebrutinib besylate in the vehicle at the desired concentrations (e.g., low dose and high dose).

-

Dosing: Beginning at the onset of arthritis (typically around day 24-28), administer spebrutinib besylate or vehicle to the mice daily via oral gavage. The volume should be adjusted based on the mouse's body weight.

-

Duration: Continue daily administration until the end of the study (e.g., day 42).

Assessment of Arthritis

a) Clinical Scoring:

-

Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint rigidity:

-

0 = Normal

-

1 = Mild swelling and/or erythema of one joint

-

2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints

-

3 = Severe swelling and erythema of an entire paw

-

4 = Maximal inflammation with joint deformity

-

-

The maximum score per mouse is 16.

b) Paw Thickness Measurement:

-

Use a digital caliper to measure the thickness of the hind paws at regular intervals (e.g., every 2-3 days) after the booster immunization.

Histopathological Analysis

Procedure:

-

At the end of the study, euthanize the mice and collect the hind paws.

-

Fix the paws in 10% neutral buffered formalin for 24-48 hours.

-

Decalcify the tissues in a suitable decalcifying solution.

-

Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for evaluation of inflammation, pannus formation, and bone erosion.

Cytokine Analysis

Procedure:

-

At the end of the study, collect synovial tissue from the joints.

-

Homogenize the tissue in a suitable lysis buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA or a multiplex cytokine assay.

Mandatory Visualizations

Caption: Experimental workflow for evaluating spebrutinib in a CIA mouse model.

Caption: Signaling pathways inhibited by spebrutinib in the context of arthritis.

References

- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials [mdpi.com]

- 3. dovepress.com [dovepress.com]

Application of spebrutinib besylate in primary human cell assays.

Introduction

Spebrutinib (also known as CC-292) is an orally bioavailable, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key enzyme in the B-cell receptor (BCR) and Fc receptor signaling pathways, BTK plays a crucial role in the development, activation, proliferation, and survival of B-lymphocytes.[3][4][5] Spebrutinib acts as a covalent and irreversible inhibitor by binding to the cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[4][6] This targeted inhibition makes spebrutinib a valuable tool for investigating B-cell-mediated pathologies and a potential therapeutic agent for autoimmune diseases and B-cell malignancies.[1][3][7] These application notes provide detailed protocols for utilizing spebrutinib besylate in primary human cell assays to study its effects on B-cell proliferation, cytokine release, and apoptosis.

Mechanism of Action

Spebrutinib selectively targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[3][4] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and other immune receptors, including Fc receptors and Toll-like receptors (TLRs).[1][5][7] Upon receptor engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and NFAT.[6][7] This signaling cascade is essential for B-cell proliferation, differentiation, and survival.[3][5] Spebrutinib's irreversible covalent bond with the Cys481 residue in the BTK active site effectively abrogates its enzymatic activity, leading to the inhibition of these downstream signaling events.[4][6]

Data Presentation

The following tables summarize the quantitative data on the in vitro effects of spebrutinib on primary human immune cells.

Table 1: Inhibitory Activity of Spebrutinib on Primary Human Lymphocyte Proliferation

| Cell Type | Stimulant | Parameter | IC50 Value | Reference |

| B-Cells | Anti-IgM | Proliferation | 0.7 µM | [1] |

| T-Cells | Not Specified | Proliferation | 4.6 µM | [1] |

Table 2: Effects of Spebrutinib on B-Cell Function

| Assay | Parameter Measured | Effect of Spebrutinib | Reference |

| B-Cell Activation | Expression of CD86, CD40, CD54, CD69 | Reduced | [1] |

| Cytokine Production | IL-6 Secretion | Inhibited | [1] |

| B-Cell Differentiation | Differentiation to Plasmablasts | Inhibited | [1] |

| Antibody Secretion | IgG Secretion | Inhibited | [1] |

Table 3: Effects of Spebrutinib on Myeloid Cell Function

| Cell Type | Pathway Stimulated | Parameter Measured | Effect of Spebrutinib | Reference |

| Myeloid Cells | FcγR and FcεR pathways | Cytokine Production and Degranulation | Reduced | [1] |

| Osteoclasts | Not Specified | Osteoclastogenesis | Reduced | [1][2] |

Signaling Pathway and Experimental Workflow

Caption: Inhibition of the BTK signaling pathway by spebrutinib.

Caption: A generalized workflow for in vitro primary human cell assays with spebrutinib.

Experimental Protocols

B-Cell Proliferation Assay

This protocol is designed to assess the effect of spebrutinib on the proliferation of primary human B-cells stimulated via the B-cell receptor.

Materials:

-

Spebrutinib besylate

-

Primary human B-cells (isolated by negative selection)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Goat F(ab')2 anti-human IgM

-

MTS proliferation assay kit

-

96-well flat-bottom tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Spectrophotometer plate reader

Procedure:

-

Prepare a stock solution of spebrutinib besylate in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Isolate primary human B-cells from peripheral blood mononuclear cells (PBMCs) using a B-cell isolation kit based on negative selection.

-

Resuspend the purified B-cells in culture medium at a concentration of 0.4–0.5 x 10⁶ cells/mL.[8]

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of the spebrutinib dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Add 50 µL of goat F(ab')2 anti-human IgM (final concentration of 5 µg/mL) to stimulate B-cell proliferation.[8] For unstimulated controls, add 50 µL of medium.

-

Incubate the plate for 56-72 hours in a humidified incubator at 37°C with 5% CO₂.[8]

-

At the end of the incubation period, add 20 µL of the MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 490 nm using a spectrophotometer plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle-treated, stimulated control.

Cytokine Release Assay

This protocol measures the effect of spebrutinib on the production and release of cytokines, such as IL-6, from stimulated primary human immune cells.

Materials:

-

Spebrutinib besylate

-

Primary human PBMCs

-

RPMI-1640 medium (as described above)

-

Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages, or anti-CD3/CD28 for T-cells)

-

96-well round-bottom tissue culture plates

-

ELISA kit for the cytokine of interest (e.g., human IL-6)

-

Centrifuge

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of spebrutinib dilutions or vehicle control to the wells. Pre-incubate for 1-2 hours.

-

Add 50 µL of the appropriate stimulant (e.g., LPS at 100 ng/mL).

-

Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of the cytokine of interest in the supernatants using a specific ELISA kit, following the manufacturer's instructions.

-

Analyze the data by comparing cytokine levels in spebrutinib-treated wells to the vehicle-treated, stimulated control.

Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining to determine the effect of spebrutinib on the induction of apoptosis in primary human B-cells.

Materials:

-

Spebrutinib besylate

-

Primary human B-cells

-

RPMI-1640 medium (as described above)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

24-well tissue culture plates

-

Flow cytometer

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Isolate and culture primary human B-cells as described in the proliferation assay protocol.

-

Seed the cells in a 24-well plate at a density of 1 x 10⁶ cells/mL in a final volume of 1 mL per well.

-

Treat the cells with various concentrations of spebrutinib or vehicle control.

-

Incubate for 24-48 hours at 37°C with 5% CO₂.

-

After incubation, harvest the cells by gentle pipetting and transfer to flow cytometry tubes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Conclusion

Spebrutinib besylate is a potent and selective inhibitor of BTK that demonstrates significant effects on primary human immune cells in vitro. The protocols outlined in these application notes provide a framework for researchers to investigate the impact of spebrutinib on B-cell proliferation, cytokine release, and apoptosis. These assays are valuable tools for elucidating the mechanism of action of BTK inhibitors and for the preclinical evaluation of their therapeutic potential in various B-cell-driven diseases.

References

- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

Spebrutinib Besylate: A Tool for Interrogating B-Cell Receptor Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spebrutinib (also known as CC-292) is a potent and selective, orally bioavailable small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a crucial role in the development, activation, proliferation, and survival of B lymphocytes.[1][3] Dysregulation of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases.[4][5] Spebrutinib acts as an irreversible covalent inhibitor by binding to the cysteine residue (Cys481) in the active site of BTK, thereby blocking its enzymatic activity and downstream signaling.[3][6] This property makes spebrutinib an invaluable tool for studying the intricate mechanisms of BCR signaling in both healthy and diseased states. These application notes provide detailed protocols for utilizing spebrutinib to investigate BCR pathway function.

Mechanism of Action

Upon engagement of the B-cell receptor by an antigen, a signaling cascade is initiated, involving a series of phosphorylation events mediated by tyrosine kinases.[7] Key among these is Bruton's tyrosine kinase (BTK), which is activated downstream of spleen tyrosine kinase (SYK) and phosphoinositide 3-kinase (PI3K).[4] Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that culminate in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation, differentiation, and survival.[6][8] Spebrutinib's irreversible binding to BTK effectively halts this cascade, providing a specific means to study the consequences of BTK inhibition on various cellular processes.[1]

Data Presentation

The following tables summarize key quantitative data regarding the activity of spebrutinib from in vitro studies.

Table 1: In Vitro Inhibitory Activity of Spebrutinib

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 (BTK) | 0.5 nM | Enzymatic Assay | [6] |

| IC50 (B-cell proliferation) | Potent inhibition | α-IgM and CpG stimulated primary human B cells | [9] |

| BTK Occupancy | Median 83% | Peripheral blood from RA patients | [9] |

Table 2: Effects of Spebrutinib on B-cell Activation Markers and Cytokine Production

| Marker/Cytokine | Effect | Cell Type/Condition | Reference |

| CD86, CD40, CD54, CD69 | Reduction in expression | α-IgM and CpG stimulated CD19+ B cells | [2] |

| CXCL13, MIP-1β | Significant reduction in serum levels | RA patients | [9] |

| Lymphoid and Myeloid Cytokines | Reduced production | Primary human lymphoid and myeloid cells | [9] |

Experimental Protocols

Herein are detailed methodologies for key experiments to study BCR signaling using spebrutinib.

Protocol 1: In Vitro B-cell Proliferation Assay

This protocol details a method to assess the inhibitory effect of spebrutinib on B-cell proliferation following BCR stimulation.

Materials:

-

Spebrutinib besylate

-

Primary human B cells (CD19+)

-

RPMI 1640 medium with 10% FBS

-

Anti-IgM antibody

-